Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate
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Overview
Description
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate is an organic compound with a complex structure that includes a pyridine ring substituted with a methylsulfanyl group and a carbonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Specific details on the synthetic routes and reaction conditions can vary, but the general approach involves the following steps:
Starting Materials: The synthesis begins with 2-(methylsulfanyl)pyridine-3-carboxylic acid.
Esterification: The carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The resulting ester is purified through techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps as the laboratory synthesis but on a larger scale. This includes the use of industrial reactors for the esterification process and large-scale purification methods to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylsulfanyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]butanoate: Similar structure with a butanoate ester instead of a propanoate ester.
Methyl 2-[2-(ethylsulfanyl)pyridine-3-carbonyloxy]propanoate: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(1-methoxy-1-oxopropan-2-yl) 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-7(10(13)15-2)16-11(14)8-5-4-6-12-9(8)17-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZIYXMKYOCJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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